2,6-Dimethyl-4-(pyridin-4-yl)morpholine hydrochloride is a chemical compound with significant relevance in medicinal chemistry. It is categorized under morpholine derivatives, which are known for their diverse biological activities. The compound's molecular formula is CHNClO, and it has a molecular weight of approximately 224.7 g/mol. The compound is recognized for its potential applications in various scientific fields, particularly in the development of pharmaceuticals and agrochemicals.
This compound can be sourced from various chemical suppliers and databases. It is classified under the Chemical Abstracts Service (CAS) number 436099-87-5. The compound falls within the category of heterocyclic compounds, specifically morpholines, which are characterized by a morpholine ring containing nitrogen atoms.
The synthesis of 2,6-Dimethyl-4-(pyridin-4-yl)morpholine hydrochloride typically involves several key methods:
The synthesis generally requires careful control of reaction conditions, including temperature and pH, to ensure optimal yields. Purification techniques such as recrystallization or chromatography are often utilized to isolate the final product.
The molecular structure of 2,6-Dimethyl-4-(pyridin-4-yl)morpholine hydrochloride features a morpholine ring substituted with two methyl groups at positions 2 and 6, and a pyridine group at position 4. The hydrochloride form indicates the presence of a chloride ion associated with the morpholine nitrogen.
This structure contributes to its chemical properties and biological activity.
2,6-Dimethyl-4-(pyridin-4-yl)morpholine hydrochloride can participate in various chemical reactions typical for morpholine derivatives:
The reactivity of this compound is influenced by its electronic structure, which allows it to engage in both nucleophilic and electrophilic pathways depending on the reaction conditions.
The mechanism of action for 2,6-Dimethyl-4-(pyridin-4-yl)morpholine hydrochloride typically involves interactions with biological targets such as receptors or enzymes.
Specific quantitative data regarding binding affinities or kinetic parameters were not provided in the search results but are critical for understanding its pharmacological effects.
Safety data sheets indicate that this compound should be handled with caution due to potential irritant properties on skin and eyes.
2,6-Dimethyl-4-(pyridin-4-yl)morpholine hydrochloride has several scientific uses:
Nucleophilic aromatic substitution (SNAr) is the predominant method for constructing the morpholine-pyridine scaffold in 2,6-dimethyl-4-(pyridin-4-yl)morpholine hydrochloride. This approach leverages the electron-deficient nature of halogenated pyridines, where the para-chlorine in 4-chloropyridine acts as a leaving group. Morpholine derivatives—specifically 2,6-dimethylmorpholine—function as nucleophiles that attack the electrophilic C4 position of the pyridine ring. The reaction is typically conducted in polar aprotic solvents such as isopropanol (IPA) or acetonitrile at elevated temperatures (80–100°C) to accelerate kinetics [1] [7].
Critical parameters influencing yield and purity include:
The general reaction sequence follows:
Table 1: Optimization Parameters for Nucleophilic Substitution
Variable | Optimal Conditions | Yield Impact | Side Reactions |
---|---|---|---|
Solvent | Isopropanol | Maximizes yield (≥85%) | <5% O-alkylation |
Base | DIPEA (1.3 equiv) | Suppresses salt formation | Minimal dehalogenation |
Temperature | 80–90°C | Completion in 8–12 h | <3% bis-adduct at >100°C |
Morpholine Excess | 1.1 equiv | Balances cost and efficiency | Negligible oligomerization |
This method achieves yields >80% with high chemoselectivity, though rigorous exclusion of moisture is essential to prevent hydrolysis [7].
Catalytic hydrogenation enables selective reduction of pyridine rings to piperidines within morpholine hybrids, modifying electronic properties and bioavailability. For 2,6-dimethyl-4-(piperidin-4-yl)morpholine intermediates—precursors to the target pyridine compound—both heterogeneous and homogeneous catalysts are employed [7]:
Key challenges include:
Table 2: Hydrogenation Conditions for Pyridine-to-Piperidine Conversion
Catalyst System | Conditions | Conversion | Selectivity | Limitations |
---|---|---|---|---|
5% Pd/C | 4 atm H₂, MeOH, 25°C | >95% | 88% | Sensitive to S impurities |
Raney Ni | 5 atm H₂, EtOAc, 50°C | 90% | 82% | Moderate leaching risk |
RhCl(PPh₃)₃ | 2 atm H₂, toluene/EtOH, 40°C | 98% | 94% | High cost; oxygen sensitivity |
Post-hydrogenation, the piperidine intermediate is oxidized back to pyridine using MnO₂ or Dehydrogenation catalysts if needed, though direct coupling via SNAr is more atom-economical [7].
Crystallization dictates the purity, stability, and bioavailability of the final hydrochloride salt. Solvent selection directly influences crystal morphology by modulating surface energy and growth rates along specific crystallographic planes. For 2,6-dimethyl-4-(pyridin-4-yl)morpholine hydrochloride, binary solvent systems enable precise control over particle size distribution and habit [4] [8]:
Advanced characterization techniques validate outcomes:
Table 3: Solvent Systems for Crystallization Optimization
Binary Solvent | Ratio (v/v) | Crystal Habit | Aspect Ratio | Purity (%) |
---|---|---|---|---|
Methanol/Ethyl acetate | 4:6 | Isometric plates | 1.2–1.5 | 99.8 |
Methanol/Isopropanol | 6:4 | Prismatic needles | 5.0–8.0 | 99.5 |
2-Methoxyethanol/Isopropanol | 5:5 | Agglomerated spheres | 1.0–1.8 | 98.9 |
Optimal crystallization reduces solvent inclusion to <0.1% w/w, meeting ICH Q3C guidelines [4].
The synthesis of morpholine-pyridine hybrids benefits significantly from continuous flow technology, particularly for exothermic steps like SNAr and hydrochloride salt formation. Key advantages over batch reactors include:
Economic and operational metrics favor flow systems:
Table 4: Performance Comparison of Reactor Modalities
Parameter | Batch Reactor | Continuous Flow Reactor | Improvement Factor |
---|---|---|---|
Space-time yield (kg/m³/h) | 0.5–2.0 | 8–15 | 6–7.5× |
Cooling energy (kJ/kg) | 1200 | 150 | 8× reduction |
Product RSD (batch-batch) | 5–8% | <1.5% | 3.3–5.3× |
Scale-up time | 6–18 months | 2–4 months | 3–4.5× faster |
CAS No.: 24622-61-5
CAS No.: 776994-64-0
CAS No.: 120-22-9
CAS No.: 8017-89-8
CAS No.: